molecular formula C15H17N3O4S B5466990 methyl 3-({[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate

methyl 3-({[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate

Cat. No. B5466990
M. Wt: 335.4 g/mol
InChI Key: NEUJXXUGUXYZSP-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, oxadiazoles can be synthesized through various methods. For instance, a novel series of oxadiazole derivatives were synthesized by the condensation between the appropriately substituted oxadiazolyl-2-thione derived from various existing NSAIDs .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the oxadiazole ring and various substituents. The structure of similar synthesized compounds was established on the basis of physicochemical, elemental analysis, and spectral data .

properties

IUPAC Name

methyl 3-[[2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-3-5-13-17-18-15(22-13)23-9-12(19)16-11-7-4-6-10(8-11)14(20)21-2/h4,6-8H,3,5,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUJXXUGUXYZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)SCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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